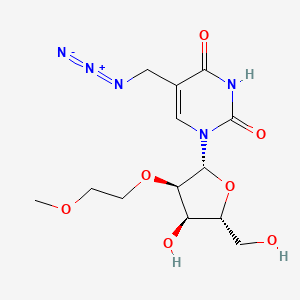

5-(Azidomethyl)-2'-o-(2-methoxyethyl)uridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA. The azidomethyl and methoxyethyl groups attached to the uridine molecule confer distinct chemical and biological properties, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The process generally includes the protection of hydroxyl groups, selective functionalization at the 5-position of the uridine ring, and subsequent deprotection. Common reagents used in these reactions include azidomethylating agents and methoxyethylating agents under controlled conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide and methoxyethyl chloride are commonly used.

Reduction Reactions: Reducing agents like triphenylphosphine or hydrogen in the presence of a palladium catalyst.

Click Chemistry: Copper(I) catalysts are typically employed to facilitate the reaction between the azido group and alkynes.

Major Products Formed

Substitution Reactions: Various substituted uridine derivatives.

Reduction Reactions: Aminomethyl-uridine derivatives.

Click Chemistry: Triazole-linked uridine derivatives.

Scientific Research Applications

5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.

Biology: Incorporated into RNA molecules to study RNA structure and function.

Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to modify RNA.

Industry: Utilized in the production of modified nucleic acids for various biotechnological applications.

Mechanism of Action

The mechanism by which 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine exerts its effects is primarily through its incorporation into RNA. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of RNA molecules. This enables researchers to study RNA dynamics, interactions, and functions in a highly specific manner. The methoxyethyl group enhances the compound’s stability and solubility, facilitating its use in various experimental conditions.

Comparison with Similar Compounds

Similar Compounds

2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.

Ethyl methanesulfonate: A chemical mutagen used in genetic research.

Uniqueness

5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is unique due to its dual functional groups (azidomethyl and methoxyethyl), which provide distinct chemical reactivity and biological properties. Unlike simpler compounds like 2-methoxyethanol, this modified nucleoside can be specifically incorporated into RNA, enabling targeted studies and applications in molecular biology and medicine.

Biological Activity

5-(Azidomethyl)-2'-O-(2-methoxyethyl)uridine is a synthetic analog of thymidine, a nucleoside that plays a crucial role in DNA synthesis. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.

As a thymidine analog, this compound exhibits insertional activity towards replicated DNA. This characteristic is essential for its function as an antiviral agent, as it can disrupt viral replication processes by integrating into the viral genome or interfering with DNA synthesis in host cells .

Antiviral Properties

The compound has shown effectiveness against a range of viral pathogens:

- HIV

- HCV (Hepatitis C Virus)

- Dengue Virus

- Influenza Virus

These activities are primarily attributed to its ability to mimic natural nucleosides and interfere with viral RNA and DNA synthesis, ultimately inhibiting the replication cycle .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It has been observed to induce apoptosis (programmed cell death) in various cancer cell lines. The compound's interaction with cellular pathways, such as the MAPK/ERK pathway and NF-κB signaling , contributes to its potential as an anticancer agent .

Immunological Effects

The compound influences several immunological pathways, including:

- JAK/STAT Signaling : This pathway is crucial for the regulation of immune responses.

- TGF-beta/Smad Pathway : Involved in cell growth and differentiation.

These interactions suggest that this compound may modulate immune responses, potentially enhancing the efficacy of immunotherapies .

Study 1: Antiviral Efficacy

A study published in 2023 evaluated the antiviral efficacy of this compound against HIV. The results indicated a significant reduction in viral load in treated cells compared to controls. The compound was found to inhibit reverse transcriptase activity, crucial for HIV replication.

Study 2: Anticancer Potential

In another study focusing on breast cancer cell lines, treatment with this compound resulted in increased apoptosis rates. Flow cytometry analysis showed a marked increase in early apoptotic cells after treatment, indicating its potential as a chemotherapeutic agent.

Study 3: Immunomodulatory Effects

Research examining the immunomodulatory effects revealed that the compound could enhance cytokine production in macrophages. This suggests that it may play a role in boosting immune responses against infections or tumors.

Data Summary

Properties

Molecular Formula |

C13H19N5O7 |

|---|---|

Molecular Weight |

357.32 g/mol |

IUPAC Name |

5-(azidomethyl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(6-19)25-12(10)18-5-7(4-15-17-14)11(21)16-13(18)22/h5,8-10,12,19-20H,2-4,6H2,1H3,(H,16,21,22)/t8-,9-,10-,12-/m1/s1 |

InChI Key |

QMXGFTMABVXOMP-DNRKLUKYSA-N |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |

Canonical SMILES |

COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.